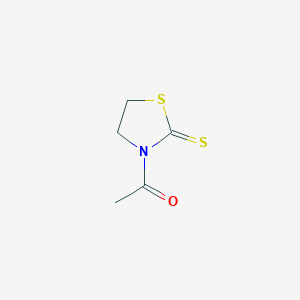

3-Acetylthiazolidine-2-thione

Overview

Description

3-Acetylthiazolidine-2-thione (AT-2-T) is a small molecule that has been studied for its potential as a therapeutic drug. AT-2-T is a member of the thiazolidine-2-thione family, which is a group of compounds with a variety of properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. AT-2-T has been shown to have a variety of pharmacological effects, including inhibition of tumor growth, suppression of inflammation and oxidative stress, and the promotion of cell survival. AT-2-T is also being studied for its potential to treat a range of diseases, including cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Aldol-Type Reactions

3-Acetylthiazolidine-2-thione has been utilized as a chiral auxiliary in tin-mediated aldol condensation, enabling highly enantioselective aldol-type reactions. This reaction forms various β-hydroxy carbonyl compounds from 3-acetylthiazolidine-2-thione and achiral aldehyde via divalent tin enolate. These chiral auxiliaries are advantageous due to their ease of removal by methanolysis (Jeong & Park, 1989).

Synthesis and Crystal Structure Analysis

In another study, 3-Acetylthiazolidine-2-thione was involved in the synthesis of a specific compound through a reaction with 1,3-thiazolidine-2-thione and other reagents. The crystal structure of the resultant compound was determined using X-ray diffraction, which shed light on its molecular arrangement and the electronic structure was studied via molecular orbital PM3 method (Ye, 1998).

Acetylation of Amines

3-Acetyl-1,3-thiazolidine-2-thione (ATT) has been used for the selective acetylation of primary and secondary amines under mild conditions. This method was successfully applied to the selective acetylation of a primary amino group in diamines containing both primary and secondary amino groups or exclusive N-acetylation of amino alcohols (Yang, Wang, & Chen, 1995).

Tautomeric Equilibrium Studies

The tautomeric equilibrium of 1,3-thiazolidine-2-thione, closely related to 3-acetylthiazolidine-2-thione, was studied using nuclear magnetic resonance, infrared, and ultraviolet–visible spectroscopies, along with density functional theory. These studies helped understand the predominance of the thione tautomer in solid state and the influence of solvent and temperature on thiol concentrations in solution (Abbehausen, Paiva, Formiga, & Corbi, 2012).

Enantiomeric Purity Determination

In pharmaceutical research, the enantiomeric purity of (R)-N-acetylthiazolidine-2-thione-4-carboxylic acid was determined using high-performance liquid chromatography with pre-column derivatization. This method was significant for understanding the chiral properties of the compound and its derivatives (Xin, 2009).

properties

IUPAC Name |

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOBFBQWISCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472759 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylthiazolidine-2-thione | |

CAS RN |

76397-53-0 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

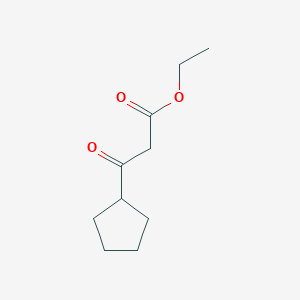

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

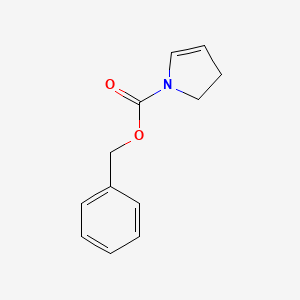

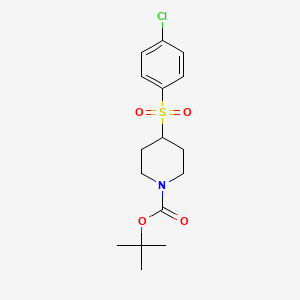

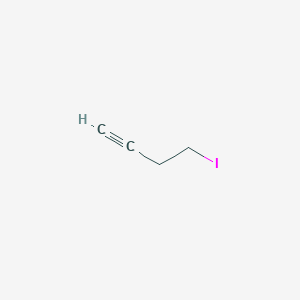

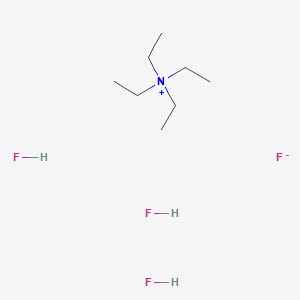

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)